N-[2-(2-methoxyethoxy)pyridin-3-yl]spiro[chromene-2,4'-piperidine]-1'-carboxamide
Description
N-[2-(2-methoxyethoxy)pyridin-3-yl]spiro[chromene-2,4’-piperidine]-1’-carboxamide is a complex organic compound that features a spiro junction, which is a unique structural motif where two rings are connected through a single atom
Properties
IUPAC Name |
N-[2-(2-methoxyethoxy)pyridin-3-yl]spiro[chromene-2,4'-piperidine]-1'-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4/c1-27-15-16-28-20-18(6-4-12-23-20)24-21(26)25-13-10-22(11-14-25)9-8-17-5-2-3-7-19(17)29-22/h2-9,12H,10-11,13-16H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEXDASCHXQAKGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=CC=N1)NC(=O)N2CCC3(CC2)C=CC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-methoxyethoxy)pyridin-3-yl]spiro[chromene-2,4’-piperidine]-1’-carboxamide typically involves multiple steps:
Formation of the Spiro[chromene-2,4’-piperidine] Core: This step often involves a cyclization reaction where a chromene derivative reacts with a piperidine derivative under acidic or basic conditions to form the spiro junction.
Attachment of the Pyridin-3-yl Group: The pyridin-3-yl group can be introduced through a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the spiro core.
Introduction of the Methoxyethoxy Group: This step involves the etherification of the pyridine ring, typically using a methoxyethanol derivative under basic conditions.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group, usually through the reaction of an amine with a carboxylic acid derivative or an acid chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can occur at the carboxamide group, potentially converting it to an amine.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (for electrophilic substitution) or organolithium compounds (for nucleophilic substitution) are commonly employed.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-[2-(2-methoxyethoxy)pyridin-3-yl]spiro[chromene-2,4’-piperidine]-1’-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features, which may interact with biological targets in novel ways.
Biological Studies: The compound can be used to study the effects of spiro compounds on biological systems, including their interactions with enzymes and receptors.
Chemical Biology: It serves as a probe to understand the mechanisms of action of spiro compounds in biological systems.
Industrial Applications:
Mechanism of Action
The mechanism by which N-[2-(2-methoxyethoxy)pyridin-3-yl]spiro[chromene-2,4’-piperidine]-1’-carboxamide exerts its effects is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The spiro junction provides a rigid and unique three-dimensional structure that can fit into binding sites in a way that linear molecules cannot. This can lead to high specificity and potency in its biological effects.
Comparison with Similar Compounds
Similar Compounds
Spiro[chromane-2,4’-piperidine]-4(3H)-one: This compound shares the spiro junction but lacks the pyridin-3-yl and methoxyethoxy groups.
N-(pyridin-3-yl)carboxamide: Similar in having the pyridin-3-yl and carboxamide groups but lacks the spiro junction and methoxyethoxy group.
Uniqueness
N-[2-(2-methoxyethoxy)pyridin-3-yl]spiro[chromene-2,4’-piperidine]-1’-carboxamide is unique due to the combination of its spiro junction, pyridin-3-yl group, and methoxyethoxy group. This combination provides a distinct three-dimensional structure and a unique set of chemical properties that are not found in simpler analogs.
This detailed overview should provide a comprehensive understanding of N-[2-(2-methoxyethoxy)pyridin-3-yl]spiro[chromene-2,4’-piperidine]-1’-carboxamide, covering its synthesis, reactions, applications, and unique features
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
